molecular formula C18H21ClN2 B1451591 (1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride CAS No. 1185301-12-5

(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride

Cat. No. B1451591
M. Wt: 300.8 g/mol
InChI Key: BWGXCQDHOZYZDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride” is a chemical compound with the formula C₁₁H₁₅ClN₂ . It is related to the class of compounds known as indoles, which are aromatic heterocyclic organic compounds. Indoles have been recognized as a privileged structure, ranking 13th among the most frequently used 351 ring systems found in marketed drugs . The substituted indoles are useful not only as medicines but also as agrochemicals and functional materials .


Physical And Chemical Properties Analysis

“(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride” has a molecular weight of 160.22 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 and a topological polar surface area of 25.2 Ų .

Scientific Research Applications

Inhibiting Tubulin Polymerization

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds similar to “(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride” have been synthesized and evaluated for their ability to inhibit tubulin polymerization . This is important because tubulin polymerization is a process that is crucial for cell division, and its inhibition can prevent the growth of cancer cells .
  • Methods and Procedures : The compounds were synthesized and then evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .
  • Results : Some of the synthesized compounds demonstrated effective activities towards the three tumor cell lines. Among them, compound 7d exhibited the most potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM) and HT-29 (IC 50 = 0.86 μM). Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin .

Synthesis of Indole Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : Indole derivatives, such as “(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride”, are prevalent moieties present in selected alkaloids . These compounds have been synthesized for various purposes, including the study of their biological activity .
  • Methods and Procedures : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride was used to produce the corresponding tricyclic indole .
  • Results : The synthesis resulted in a good yield of the tricyclic indole .

Cytotoxic Activity

  • Scientific Field : Pharmacology
  • Application Summary : Certain indole derivatives have been prepared and evaluated for their cytotoxic activity . This is important because compounds with cytotoxic activity can potentially be used in the treatment of cancer .
  • Methods and Procedures : The compounds were prepared using the Mannich reaction and then evaluated for their cytotoxic activity against three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
  • Results : The cytotoxicity of the compound was dependent on the cell line .

Antiviral Activity

  • Scientific Field : Virology
  • Application Summary : Certain indole derivatives have shown significant activity against various viruses .
  • Methods and Procedures : The compounds were synthesized and then evaluated for their antiviral activity against Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .
  • Results : The compound methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate showed significant activity against the aforementioned viruses .

Inhibiting Tubulin Polymerization

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
  • Methods and Procedures : All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .
  • Results : Among them, compound 7d exhibited the most potent activities against HeLa (IC 50 = 0.52 μM), MCF-7 (IC 50 = 0.34 μM) and HT-29 (IC 50 = 0.86 μM). Mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase and inhibited polymerization of tubulin .

Synthesis of Selected Alkaloids

  • Scientific Field : Organic Chemistry
  • Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .
  • Methods and Procedures : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
  • Results : Indoles, both natural and synthetic, show various biologically vital properties .

Antimicrobial Activity

  • Scientific Field : Microbiology
  • Application Summary : Indole derivatives have been found to exhibit antimicrobial activity, making them potential candidates for the development of new antimicrobial drugs .
  • Methods and Procedures : The compounds are typically tested against a range of bacteria and fungi to determine their antimicrobial activity .
  • Results : The results can vary depending on the specific compound and the microorganism it is tested against .

Neuroprotective Effects

  • Scientific Field : Neuroscience
  • Application Summary : Some indole derivatives have been found to have neuroprotective effects, which could make them useful in the treatment of neurodegenerative diseases .
  • Methods and Procedures : These compounds are typically tested in animal models of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease .
  • Results : The results can vary depending on the specific compound and the disease model it is tested in .

Anti-Inflammatory Activity

  • Scientific Field : Immunology
  • Application Summary : Indole derivatives have been found to exhibit anti-inflammatory activity, making them potential candidates for the development of new anti-inflammatory drugs .
  • Methods and Procedures : The compounds are typically tested in animal models of inflammation to determine their anti-inflammatory activity .
  • Results : The results can vary depending on the specific compound and the inflammation model it is tested in .

properties

IUPAC Name

N-[(1-methylindol-3-yl)methyl]-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2.ClH/c1-20-14-16(17-9-5-6-10-18(17)20)13-19-12-11-15-7-3-2-4-8-15;/h2-10,14,19H,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGXCQDHOZYZDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CNCCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Methyl-1H-indol-3-ylmethyl)-phenethyl-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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